molecular formula C17H24ClNO4S B3027494 tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate CAS No. 1289388-56-2

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No. B3027494
CAS RN: 1289388-56-2
M. Wt: 373.9
InChI Key: GRQGZWDMDLUAPY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate” is a chemical compound . It appears as a white to pale yellow powder . The compound has an empirical formula of C11H21NO5S and a molecular weight of 279.35 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCC(CC1)OS©(=O)=O . This indicates that the compound contains a piperidine ring with a sulfonyl group attached to a methyl group, which is further attached to the piperidine ring.


Physical And Chemical Properties Analysis

This compound is a white to pale yellow powder . It has a melting point of 82°C to 87°C . The compound has an empirical formula of C11H21NO5S and a molecular weight of 279.35 .

Scientific Research Applications

Synthesis and Chemical Structures

Applications in Drug Development and Synthesis

Advanced Chemical Transformations

  • Chemical Transformations and Derivatives : Studies have detailed how tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical transformations, leading to the creation of diverse piperidine derivatives with potential applications in medicinal chemistry (Moskalenko & Boev, 2014), (Moskalenko & Boev, 2014).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)sulfonylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGZWDMDLUAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120868
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289388-56-2
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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